D-(+)-Cellohexose eicosaacetate
Description
Properties
IUPAC Name |
[4,5-diacetyloxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H54O27/c1-15(41)52-12-26-29(55-18(4)44)32(56-19(5)45)36(60-23(9)49)39(64-26)67-31-28(14-54-17(3)43)65-40(37(61-24(10)50)34(31)58-21(7)47)66-30-27(13-53-16(2)42)63-38(62-25(11)51)35(59-22(8)48)33(30)57-20(6)46/h26-40H,12-14H2,1-11H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLVGZFZQQXQNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H54O27 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60282264 | |
| Record name | 2,3,4,6-tetra-o-acetylhexopyranosyl-(1->4)-2,3,6-tri-o-acetylhexopyranosyl-(1->4)-1,2,3,6-tetra-o-acetylhexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60282264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
966.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31873-40-2, 9012-09-3 | |
| Record name | NSC25293 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25293 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cellulose, triacetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3,4,6-tetra-o-acetylhexopyranosyl-(1->4)-2,3,6-tri-o-acetylhexopyranosyl-(1->4)-1,2,3,6-tetra-o-acetylhexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60282264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cellulose, triacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.198 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cellulose triacetate is synthesized through the acetylation of cellulose. The process involves reacting cellulose with acetic anhydride in the presence of a catalyst, typically sulfuric acid or p-toluenesulfonic acid . The reaction conditions include maintaining a temperature range of 50-60°C and ensuring an anhydrous environment to prevent hydrolysis of the acetic anhydride .
Industrial Production Methods: In industrial settings, cellulose triacetate is produced by dissolving cellulose in a mixture of dichloromethane and methanol. The solution is then extruded through a spinneret, and the solvent is evaporated in warm air, leaving behind fibers of almost pure cellulose triacetate . A finishing process called surface saponification is sometimes applied using a sodium hydroxide solution to remove part or all of the acetyl groups from the surface of the fibers .
Chemical Reactions Analysis
Types of Reactions: Cellulose triacetate undergoes various chemical reactions, including:
Esterification: Cellulose triacetate can react with other acids to form different esters.
Decomposition: At high temperatures, cellulose triacetate decomposes, releasing acetic acid.
Common Reagents and Conditions:
Hydrolysis: Sodium hydroxide in aqueous solution.
Esterification: Various organic acids and anhydrides.
Decomposition: Elevated temperatures (above 380°C).
Major Products:
Hydrolysis: Cellulose and acetic acid.
Esterification: Various cellulose esters.
Decomposition: Acetic acid and other volatile compounds.
Scientific Research Applications
Synthesis of Cellulose Triacetate
Cellulose triacetate is synthesized through the acetylation of cellulose, where all three hydroxyl groups are replaced with acetyl groups. The synthesis methods can be categorized into two main types:
- Homogeneous Methods : Involves dissolving cellulose in a solvent followed by acetylation.
- Heterogeneous Methods : Involves using solid cellulose with acetylating agents.
Recent studies have explored various biomass sources for cellulose extraction, including agricultural residues such as sugarcane bagasse and date palm waste, leading to efficient synthesis routes with high yields of CTA .
Properties of Cellulose Triacetate
Cellulose triacetate exhibits several key properties that make it suitable for various applications:
- Transparency : High optical clarity, making it ideal for optical devices.
- Thermal Stability : Good thermal resistance allows for processing at elevated temperatures.
- Biodegradability : Environmentally friendly, as it is derived from renewable resources.
Membranes
CTA is extensively used in membrane technology due to its selective permeability and mechanical strength. It is particularly effective in gas separation applications, such as:
Packaging Films
CTA films are utilized in food packaging due to their excellent barrier properties against moisture and gases. They help extend the shelf life of food products while maintaining their quality.
Optical Devices
The optical clarity and transparency of CTA make it an ideal material for:
- Lenses : Used in eyeglasses and camera lenses.
- Displays : Employed in screens for electronic devices due to its light transmission properties.
Textile Industry
In textiles, CTA is used as a fiber blend or coating to enhance fabric properties such as:
- Durability : Increases the strength and longevity of fabrics.
- Water Resistance : Provides moisture resistance to textile products.
Case Study 1: Gas Separation Membranes
A study investigated the performance of CTA hollow fiber membranes for CO2/CH4 separation. The membranes exhibited a high permeability coefficient for CO2, demonstrating their potential in natural gas purification processes .
Case Study 2: Packaging Applications
Research highlighted the use of CTA films in food packaging, showing significant improvements in shelf life compared to traditional materials. The films effectively reduced oxygen transmission rates, preserving food quality over extended periods .
Mechanism of Action
The mechanism by which cellulose triacetate exerts its effects is primarily through its physical and chemical properties. The acetylation of cellulose increases its solubility in organic solvents, allowing it to be processed into fibers and films . The acetyl groups also enhance the thermal stability and resistance to hydrolysis of the polymer . In biological applications, cellulose triacetate membranes act as selective barriers, allowing certain molecules to pass through while blocking others .
Comparison with Similar Compounds
Comparison with Similar Compounds
Degree of Substitution (DS) and Solubility
- Key Insight : CTA’s near-complete acetylation reduces hydrophilicity, limiting water solubility but enhancing compatibility with organic solvents. In contrast, CMA’s low DS enables water solubility, while CDA bridges these properties .
Thermal Stability
| Property | CTA | CDA | CMA |
|---|---|---|---|
| Onset Degradation (°C) | 290–320 | 240–270 | 200–220 |
| Max Weight Loss (°C) | 370–400 | 300–340 | 250–290 |
| Residue at 600°C (%) | 10–15 | 20–25 | 25–30 |
- Key Insight : CTA’s superior thermal resistance stems from its crystalline structure and acetylated backbone, which delays depolymerization compared to CDA and CMA .
Mechanical and Biodegradation Properties
- Key Insight: CTA’s mechanical performance improves significantly with additives (e.g., 5% nanoclay boosts tensile strength by 81% ), whereas CMA’s high crystallinity limits processability .
Research Findings and Industrial Relevance
Biological Activity
Cellulose triacetate (CTA) is a derivative of cellulose, widely recognized for its applications in various fields, including pharmaceuticals, food packaging, and environmental science. This article delves into the biological activity of cellulose triacetate, exploring its synthesis, characterization, and potential applications based on recent research findings.
Synthesis and Characterization
Cellulose triacetate is synthesized through the acetylation of cellulose, which can be derived from natural sources such as the lignocellulosic parts of plants. For instance, a study highlighted the synthesis of CTA from date palm waste (Phoenix dactylifera L.), showcasing its potential as a sustainable resource . The characterization of CTA involves various spectroscopic techniques to determine its structural properties.
Table 1: Functional Group Assignments in Cellulose Triacetate
| Functional Group | Wavenumber (cm) for CTA-1 | Wavenumber (cm) for CTA-2 |
|---|---|---|
| ν OH (hydrogen bonding) | 3335 | - |
| ν CH | 2897 | 2940 |
| C=O stretching | - | 1740 |
| HO absorbed | 1645 | 1635 |
| δ CH | 1430 | 1425 |
The data indicates significant peaks corresponding to various functional groups, confirming the successful synthesis of cellulose triacetate with distinct properties based on the source material and reaction conditions .
Antimicrobial Properties
Research has demonstrated that cellulose triacetate possesses antimicrobial properties when combined with essential oils. A study investigated the effectiveness of cellulose acetate films containing essential oils against various pathogens. The results indicated that these films exhibited significant antimicrobial activity, suggesting potential applications in food packaging and medical devices .
Biocompatibility and Toxicity
The biocompatibility of cellulose triacetate is critical for its use in biomedical applications. Studies have shown that CTA is generally well-tolerated by cells, making it suitable for drug delivery systems. However, exposure to solvents used in its production, such as methylene chloride, has raised concerns regarding toxicity. A mortality study involving workers exposed to methylene chloride emphasized the need for careful handling and assessment of risks associated with CTA production .
Case Studies
- Electrospun Nanofibers : A recent study explored the production of electrospun cellulose triacetate nanofibers. These nanofibers demonstrated excellent mechanical properties and could be used as thickening agents in various applications. The research highlighted the relationship between fiber concentration and mechanical performance .
- Polymer Inclusion Membranes : Another study utilized cellulose triacetate in polymer inclusion membranes for environmental monitoring. The membranes effectively measured mercury levels in water, showcasing CTA's utility in environmental applications .
Research Findings
Recent findings underscore the versatility of cellulose triacetate in both biological and environmental contexts. Its ability to form gel-like dispersions at varying concentrations indicates potential use as a thickening agent or stabilizer in formulations . Additionally, the incorporation of ionic liquids into CTA matrices has been explored to enhance its properties further .
Q & A
Basic Research Questions
Q. How is cellulose triacetate synthesized, and what methods are used to confirm its degree of substitution (DS)?
- Methodology : CTA is synthesized via acetylation of cellulose using acetic anhydride and sulfuric acid as a catalyst. To confirm DS, titration is a standard method: acetyl content is calculated by saponification with NaOH and back-titration with HCl . For higher accuracy, FTIR spectroscopy correlates specific peak ratios (e.g., C=O stretch at 1748 cm⁻¹) with DS values using polynomial fitting, achieving <2.31% error . Hydrolysis of CTA (to reduce DS for solubility) is also a critical validation step .
Q. What distinguishes cellulose triacetate from secondary cellulose acetate in terms of structure and properties?
- Methodology : CTA (DS ~2.9–3.0) is fully acetylated, while secondary acetate (DS 2.0–2.6) results from partial hydrolysis. Structural differences are confirmed via acetyl content assays and FTIR, where CTA lacks O-H stretches (3484 cm⁻¹) due to complete esterification . Solubility tests in acetone further differentiate them, as CTA is insoluble unless hydrolyzed .
Q. How can researchers ensure the chemical stability of cellulose triacetate during long-term storage?
- Methodology : Stability testing involves accelerated aging under controlled humidity and temperature. Studies show CTA retains integrity for >300 years under recommended conditions (cool/dry storage). Analytical techniques like tensile strength measurements and FTIR track degradation (e.g., ester bond hydrolysis) .
Advanced Research Questions
Q. What experimental designs are optimal for studying the heterogeneous acetylation kinetics of cellulose triacetate?
- Methodology : Heterogeneous acetylation follows a second-order kinetic model at DS >2.0. Reaction rates are monitored via FTIR peak ratios (e.g., C=O absorbance) over time. Variables include catalyst concentration, temperature, and cellulose accessibility. Statistical models (e.g., ANOVA) validate reproducibility .
Q. How does nanoclay incorporation affect the mechanical and thermal properties of CTA nanocomposites?
- Methodology : Nanocomposites are prepared by blending CTA with nanoclay (5% w/w). SEM confirms uniform dispersion. Mechanical properties (tensile strength, Young’s modulus) are tested via ASTM standards, showing improvements up to 93% with nanoclay. Thermal conductivity is measured using differential scanning calorimetry (DSC) .
Q. How can contradictions in DS values from titration versus FTIR methods be resolved?
- Methodology : Titration may overestimate DS due to residual acetic acid, while FTIR requires calibration with standardized samples. Cross-validation via hydrolysis yield (e.g., comparing theoretical vs. actual acetyl content) resolves discrepancies. Error margins <2.5% indicate reliable FTIR models .
Q. What strategies optimize the chromatographic separation of enantiomers using CTA-based stationary phases?
- Methodology : Microcrystalline CTA (15–25 µm particles) is packed into HPLC columns. Separation efficiency is tested using chiral analytes (e.g., amino acids). Variables include solvent polarity (tetrachloroethane) and flow rate. Retention times and peak resolution are compared with commercial columns .
Data Analysis & Interpretation
Q. How should researchers analyze conflicting data on CTA’s hydrolytic degradation rates across studies?
- Methodology : Meta-analysis of degradation studies (e.g., Arrhenius plots) accounts for variables like humidity, pH, and sample purity. Statistical tools (e.g., regression analysis) identify outliers. Long-term stability predictions require normalized degradation rates from accelerated aging .
Q. What statistical approaches validate the reproducibility of DS measurements in CTA synthesis?
- Methodology : Triplicate assays with standard deviations <1% confirm precision. Bland-Altman plots compare titration and FTIR results. Multivariate analysis (e.g., PCA) identifies dominant variables (e.g., reaction time, catalyst volume) affecting DS .
Tables for Key Parameters
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
